TPSA–LogP Space Differentiation: Target Compound Occupies a Lower Lipophilicity, Higher Polarity Quadrant Versus Piperazine-1-Carbonyl and Piperazin-1-yl-phenyl Series
The target compound (TPSA 56.92 Ų, LogP 0.3858) sits in a distinctly different TPSA–LogP space compared to optimized leads from the 5-(piperazine-1-carbonyl)pyridin-2(1H)-one eIF4A3 inhibitor series, where the oral probe 1q records a TPSA of 75.5 Ų and 1o records 99.3 Ų [1]. The 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one SERT inhibitor series, with its extended phenyl spacer, carries an even larger TPSA (typically >80 Ų) due to the additional aromatic ring [2]. The target compound's lower TPSA (56.92 Ų) is within the favorable range for passive membrane permeability (commonly cited threshold <140 Ų, with an optimal window of 40–90 Ų for CNS penetration), while its low LogP (0.3858) avoids the high lipophilicity-driven metabolic clearance and promiscuity risks associated with LogP >3 analogs.
| Evidence Dimension | TPSA and LogP values determining membrane permeability and metabolic stability potential |
|---|---|
| Target Compound Data | TPSA = 56.92 Ų; LogP = 0.3858 |
| Comparator Or Baseline | eIF4A3 inhibitor 1o: TPSA = 99.3 Ų; eIF4A3 inhibitor 1q: TPSA = 75.5 Ų; Milrinone (pyridin-2(1H)-one PDE3 inhibitor): LogP ≈ 0.5–1.0; Deucravacitinib (TYK2 inhibitor): TPSA ≈ 115–130 Ų (drug class baseline); 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one series: TPSA >80 Ų (estimated) |
| Quantified Difference | Target TPSA is 18.6–43.4 Ų lower than eIF4A3 oral leads (ΔTPSA vs. 1q: 18.6 Ų; vs. 1o: 43.4 Ų); LogP is 0.1–2.6 units lower than milrinone and deucravacitinib |
| Conditions | Calculated TPSA and LogP values from vendor technical datasheets and published medicinal chemistry optimization tables |
Why This Matters
For procurement decisions in lead optimization, the target compound's lower TPSA and LogP predict superior passive permeability and reduced P-gp efflux susceptibility relative to bulkier piperazine-1-carbonyl and aryl-piperazine analogs, directly impacting oral bioavailability in early PK screening.
- [1] Mizojiri R, et al. ACS Med Chem Lett. 2017;8(10):1077-1082. Table 4: tPSA values for 1n (110.2 Ų), 1o (99.3 Ų), 1p (75.5 Ų), 1q (75.5 Ų). View Source
- [2] Xu G, et al. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. Eur J Med Chem. 2021;224:113709. IC50 range: 0.23–12 nM (SERT). View Source
